molecular formula C9H11NO2 B8021406 Ethyl 2-cyano-2-cyclobutylideneacetate

Ethyl 2-cyano-2-cyclobutylideneacetate

Cat. No.: B8021406
M. Wt: 165.19 g/mol
InChI Key: SPKDGXLKDFVVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-2-cyclobutylideneacetate is a cyanoacetate derivative characterized by a cyclobutylidene moiety attached to the central carbon of the cyanoacetate ester. The cyclobutylidene group introduces ring strain, which may enhance reactivity in comparison to larger cycloalkane derivatives .

Properties

IUPAC Name

ethyl 2-cyano-2-cyclobutylideneacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKDGXLKDFVVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-cyclobutylideneacetate typically involves the reaction of ethyl cyanoacetate with cyclobutanone under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-cyclobutylideneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include amines, carbonyl compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-cyano-2-cyclobutylideneacetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of bioactive molecules and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-cyclobutylideneacetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The cyclobutylidene moiety provides structural rigidity, influencing the compound’s reactivity and interaction with biological targets. Pathways involved may include enzyme inhibition or activation, depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2, Similarity: 0.79): Replaces the cyclobutylidene group with a 4-cyanophenyl ring. The aromatic phenyl group enhances conjugation and stability but reduces ring strain, making it less reactive in strain-driven reactions like [2+2] cycloadditions. This compound is more suited for applications requiring extended π-systems, such as fluorescent dyes or photovoltaic materials .
  • Ethyl 2-cyano-2-cyclohexylacetate (CAS 3213-50-1): Features a flexible cyclohexyl group instead of cyclobutylidene. This derivative is useful in pharmaceutical intermediates where bulkier substituents are tolerated .
  • Ethyl 2-bromo-2-cyclobutylacetate (CAS 21816-22-8): Substitutes the cyano group with bromine. Bromine acts as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling). This compound’s reactivity diverges significantly from the cyano-containing target, favoring pathways like alkylation or cross-coupling .

Electronic and Steric Modifications

  • Ethyl (3-aminocyclohex-2-en-1-ylidene)(cyano)acetate (C11H14N2O2): Incorporates an amino group on the cyclohexenylidene ring. The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets or polar solvents. This modification is advantageous in drug design, where solubility and target binding are critical .
  • Ethyl 2-amino-2-cyanoacetate: Replaces the cyclobutylidene group with an amino substituent. The amino-cyano combination creates a zwitterionic structure, increasing water solubility and stability. Such derivatives are explored as intermediates in peptide mimetics or enzyme inhibitors .

Comparative Data Table

Compound Name CAS Number Key Substituent Molecular Formula Key Properties/Applications Reference
Ethyl 2-cyano-2-cyclobutylideneacetate - Cyclobutylidene C9H11NO2 High ring strain, reactive in cycloadditions
Ethyl 2-(4-cyanophenyl)acetate 1528-41-2 4-Cyanophenyl C11H11NO2 Conjugated system, photovoltaics
Ethyl 2-cyano-2-cyclohexylacetate 3213-50-1 Cyclohexyl C11H17NO2 Lipophilic, pharmaceutical intermediates
Ethyl 2-bromo-2-cyclobutylacetate 21816-22-8 Bromocyclobutyl C8H13BrO2 Nucleophilic substitution reactions
Ethyl 2-amino-2-cyanoacetate - Amino C5H8N2O2 Zwitterionic, peptide mimetics

Research Findings and Trends

  • Synthetic Utility : The target compound’s cyclobutylidene group enables unique reactivity in ring-opening or strain-release reactions, unlike phenyl or cyclohexyl analogs .
  • Biological Activity: Amino-substituted derivatives (e.g., ) show enhanced bioactivity due to hydrogen bonding, whereas brominated analogs () are more suited for catalytic applications.
  • Thermal Stability : Cyclobutylidene derivatives may exhibit lower thermal stability compared to cyclohexyl or aromatic analogs due to ring strain, impacting storage and reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.